![molecular formula C26H27N5O4 B2396756 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide CAS No. 1113119-67-7](/img/structure/B2396756.png)
6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide
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Description
6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide is a chemical compound that has gained significant interest in scientific research. It belongs to the class of quinazoline derivatives and has shown potential therapeutic properties in various studies.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Specifically, it was evaluated against the HER-2 overexpressed breast cancer cell line SKBr-3. Lead derivatives of this compound demonstrated activity with IC50 values ranging from 17.44 µM to 53.29 µM. Notably, (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (Compound 12) exhibited the most potent activity, surpassing the standard drug 5-fluorouracil (IC50 = 38.58 µM). Compound 12 inhibited cellular proliferation via DNA degradation .
Peptidomimetic Approach
In a different context, the compound has been explored as part of a peptidomimetic approach to target pre-amyloidogenic states in type II diabetes. While further research is needed, this avenue holds promise for therapeutic interventions .
Green Chemistry Applications
Considering green chemistry principles, the compound has been synthesized using microwave-mediated, catalyst-free methods. Such reactions are environmentally benign, requiring minimal solvent and benefiting from cost-effective processes .
Related Compound: (4-Methoxyphenyl)methanol
Additionally, related compounds like (4-methoxyphenyl)methanol have been studied for scientific research purposes .
properties
IUPAC Name |
N-cyclohexyl-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-16-8-13-20-23(33)21(26-29-24(30-35-26)17-9-11-19(34-2)12-10-17)14-31(25(20)27-16)15-22(32)28-18-6-4-3-5-7-18/h8-14,18H,3-7,15H2,1-2H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIWWAKLWVVJMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide |
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